molecular formula C13H15N3S B12799321 2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine CAS No. 81622-91-5

2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine

Cat. No.: B12799321
CAS No.: 81622-91-5
M. Wt: 245.35 g/mol
InChI Key: XEACFKMRYIASEC-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine is a complex organic compound with a unique structure that combines elements of benzothiophene and imidazopyrimidine. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a benzothiophene derivative, the compound can be synthesized through a series of nucleophilic substitutions and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the parent compound .

Scientific Research Applications

2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine stands out due to its unique combination of benzothiophene and imidazopyrimidine structures. This dual framework provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .

Properties

CAS No.

81622-91-5

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

13-methyl-8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),11,13-tetraene

InChI

InChI=1S/C13H15N3S/c1-8-6-16-7-10-9-4-2-3-5-11(9)17-12(10)15-13(16)14-8/h6H,2-5,7H2,1H3,(H,14,15)

InChI Key

XEACFKMRYIASEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CC3=C(NC2=N1)SC4=C3CCCC4

Origin of Product

United States

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